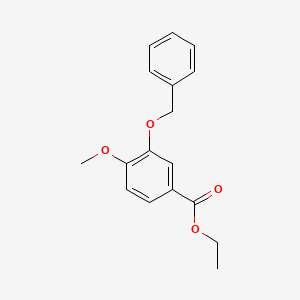
N'-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzylidene group, and a carbohydrazide moiety, which collectively contribute to its distinctive chemical behavior and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Studied for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Employed in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells.
類似化合物との比較
N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide: Similar structure but with a chlorine atom at the para position, which may influence its reactivity and biological activity.
N’-(3-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
N’-(3-Methylbenzylidene)-1H-benzimidazole-6-carbohydrazide: Features a methyl group instead of chlorine, which can affect its steric and electronic characteristics.
These comparisons highlight the uniqueness of N’-(3-Chlorobenzylidene)-1H-benzimidazole-6-carbohydrazide in terms of its specific substituents and their impact on the compound’s overall behavior and applications.
特性
分子式 |
C15H11ClN4O |
|---|---|
分子量 |
298.73 g/mol |
IUPAC名 |
N-[(E)-(3-chlorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN4O/c16-12-3-1-2-10(6-12)8-19-20-15(21)11-4-5-13-14(7-11)18-9-17-13/h1-9H,(H,17,18)(H,20,21)/b19-8+ |
InChIキー |
XYFWUBUCYZCKER-UFWORHAWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976938.png)


![3-[4-(octyloxy)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11976948.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976961.png)
![6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11976976.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11976983.png)
![{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11976987.png)
![4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide](/img/structure/B11976989.png)

![methyl 4-{(E)-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11977005.png)


